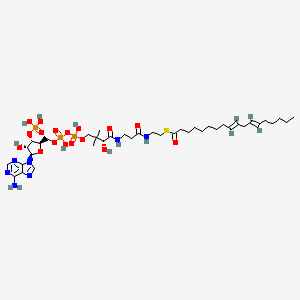

Linoleoyl-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Linoleoyl-coenzyme A is a substrate used to investigate the specificity and kinetics of acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT) and mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1).

Applications De Recherche Scientifique

Role in Cardiolipin Remodeling

Linoleoyl-coenzyme A is integral to the remodeling of cardiolipin, a phospholipid found in the inner mitochondrial membrane. A significant study identified the human mitochondrial monolysocardiolipin acyltransferase-1 (MLCL AT-1) as a key enzyme that utilizes this compound for the acylation of monolysocardiolipin to cardiolipin. This process is critical for maintaining mitochondrial function and energy production.

Key Findings:

- The enzyme MLCL AT-1 showed high specificity for this compound over other acyl-CoA derivatives such as oleoyl and palmitoyl-coenzyme A.

- Expression of MLCL AT-1 in HeLa cells significantly increased the incorporation of linoleic acid into cardiolipin, enhancing mitochondrial activity.

- In Barth syndrome lymphoblasts, which exhibit reduced cardiolipin levels, overexpression of MLCL AT-1 improved cardiolipin mass and mitochondrial function, suggesting therapeutic potential for conditions associated with cardiolipin deficiency .

Signaling Molecule

Beyond its structural roles, this compound functions as a signaling molecule that can influence various cellular processes. It has been shown to regulate pathways associated with energy metabolism and inflammation.

Research Insights:

- Fatty acid-CoA esters, including this compound, act as signaling molecules that modulate metabolic pathways. They can affect insulin signaling and glucose metabolism, particularly in pancreatic β-cells.

- Elevated levels of long-chain acyl-CoAs have been linked to reduced β-cell excitability and insulin secretion, which are critical factors in diabetes pathophysiology .

Inhibition of Lipoxygenase Enzymes

Recent investigations have highlighted the inhibitory effects of acyl-CoA derivatives on lipoxygenase enzymes, which are involved in inflammatory responses. This compound has demonstrated weak inhibitory activity against certain lipoxygenases.

Findings:

- This compound exhibited an IC50 value greater than 100 µM against lipoxygenase enzymes, indicating its potential role in modulating inflammatory pathways .

Metabolic Profiling and Disease Association

The concentration and activity of long-chain acyl-CoA esters like this compound have been studied in relation to metabolic disorders, including obesity and type 2 diabetes.

Case Studies:

- Research has shown that alterations in long-chain acyl-CoA concentrations correlate with insulin resistance and impaired glucose metabolism. This relationship highlights the importance of this compound in metabolic health and disease management .

Data Summary Table

Propriétés

Numéro CAS |

40757-80-0 |

|---|---|

Formule moléculaire |

C39H67N7O18P3S |

Poids moléculaire |

1030 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8+,12-11+/t28-,32-,33-,34+,38-/m1/s1 |

Clé InChI |

GISNRZPAZNWKHE-XFLCQTJPSA-M |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérique |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

coenzyme A, linoleoyl- coenzyme A, S-9,12-octadecadienoate, (Z,Z) linoleoyl-CoA linoleoyl-coenzyme A linoleoyl-coenzyme A, (E,E)-isomer linoleoyl-coenzyme A, (E,Z)-isomer linoleoyl-coenzyme A, (Z,Z)-isomer linoleoyl-coenzyme A, octadecadienoate-1-(14)C-labeled, (Z,Z)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.